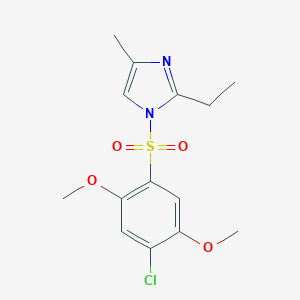
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C13H17ClN2O4S, and it has a molecular weight of approximately 332.8 g/mol.
准备方法
The synthesis of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole typically involves several steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 2-ethyl-4-methylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is added dropwise to a solution of 2-ethyl-4-methylimidazole in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反应分析
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
相似化合物的比较
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole can be compared with other similar compounds, such as:
4-chloro-2,5-dimethoxyamphetamine: This compound shares a similar phenyl structure but differs in its functional groups and biological activity.
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine: This compound has a similar sulfonyl group but differs in its core structure and applications.
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine: This compound also contains the sulfonyl group but has a different heterocyclic core, leading to distinct chemical and biological properties.
属性
分子式 |
C14H17ClN2O4S |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C14H17ClN2O4S/c1-5-14-16-9(2)8-17(14)22(18,19)13-7-11(20-3)10(15)6-12(13)21-4/h6-8H,5H2,1-4H3 |
InChI 键 |
YSLZVKDMUUIKMK-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C |
规范 SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















